molecular formula C17H20N2O3S B14922192 ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B14922192
M. Wt: 332.4 g/mol
InChI Key: BYVOAYHHLMQTKZ-UHFFFAOYSA-N
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Description

ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiophene ring, which is a five-membered ring containing sulfur, and an anilino group, which is a derivative of aniline.

Preparation Methods

The synthesis of ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with phenyl isothiocyanate in the presence of a base such as sodium hydride. This reaction forms an intermediate, which is then treated with propylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE involves its interaction with cellular targets. In cancer cells, it induces apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production, leading to mitochondrial membrane potential disruption and activation of caspase-3 . These molecular events result in programmed cell death, making it a promising compound for anti-cancer therapy.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE include:

The uniqueness of ETHYL 2-ANILINO-4-OXO-5-[(Z)-1-(PROPYLAMINO)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE lies in its specific structure, which allows it to interact with different molecular targets and pathways, providing a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 2-anilino-4-hydroxy-5-(propyliminomethyl)thiophene-3-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-3-10-18-11-13-15(20)14(17(21)22-4-2)16(23-13)19-12-8-6-5-7-9-12/h5-9,11,19-20H,3-4,10H2,1-2H3

InChI Key

BYVOAYHHLMQTKZ-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)OCC)O

Origin of Product

United States

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